![molecular formula C7H4ClFN2 B021181 2-Chloro-5-fluorobenzimidazole CAS No. 108662-49-3](/img/structure/B21181.png)
2-Chloro-5-fluorobenzimidazole
Overview
Description
2-Chloro-5-fluorobenzimidazole is an organic compound with the molecular formula C7H4ClFN2 . It’s primarily used for research and not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of benzimidazoles, including 2-Chloro-5-fluorobenzimidazole, often involves reactions with 1,2-aromatic diamines and alkyl or aryl carboxylic acids . The reactions are accelerated in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The intermediate arylamides are identified, and their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluorobenzimidazole is represented by the formula C7H4ClFN2 . Its molecular weight is 170.57 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-fluorobenzimidazole include its molecular formula C7H4ClFN2 and molecular weight of 170.57 g/mol . More specific properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Corrosion Inhibition
2-Chloro-5-fluorobenzimidazole: has been identified as a potent corrosion inhibitor, particularly for steels and metals in aggressive corrosive media . Its derivatives exhibit a strong inhibitive effect on the cathodic reaction, which is crucial for protecting metals from environmental attack. This application is significant in industrial settings where corrosion leads to economic losses and safety hazards.
Pharmacological Profile
The benzimidazole moiety, including 2-Chloro-5-fluorobenzimidazole , shows promising applications in medicinal chemistry . It has been explored for its potential in treating various diseases due to its stability, bioavailability, and significant biological activity. This compound is a part of the structural framework for drugs targeting a wide range of therapeutic uses, such as antidiabetic, anticancer, antimicrobial, and cardiovascular diseases.
Synthesis of Derivatives
The compound serves as a key intermediate in the synthesis of various benzimidazole derivatives. These derivatives are then utilized in different scientific applications, ranging from material science to pharmaceuticals, showcasing the versatility of 2-Chloro-5-fluorobenzimidazole in synthetic chemistry.
Antitumor Activity
Research has shown that certain derivatives of 2-Chloro-5-fluorobenzimidazole exhibit moderate to high inhibitory activities against various tumor cell lines . This highlights its potential role in the development of new antitumor agents, contributing to the fight against cancer.
Antibacterial and Antiviral Properties
Imidazole compounds, including 2-Chloro-5-fluorobenzimidazole , have been studied for their antibacterial and antiviral properties . They are part of the core structure in several commercially available drugs, providing a foundation for developing new treatments for infectious diseases.
Chemical Synthesis and Drug Development
The compound is involved in the design and synthesis of new drugs, particularly those that block specific biological signals or pathways . This application is crucial in creating targeted therapies for various health conditions, demonstrating the compound’s importance in drug discovery and development.
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-fluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXQYXXJBMILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469466 | |
Record name | 2-Chloro-5-fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluorobenzimidazole | |
CAS RN |
108662-49-3 | |
Record name | 2-Chloro-5-fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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